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Compound of Interest

Compound Name: 5-Bromo-2-phenoxypyridine

Cat. No.: B1291995 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and

potential applications of 5-Bromo-2-phenoxypyridine, a key intermediate for researchers,

scientists, and professionals in drug development. This document consolidates available data

on its characteristics and outlines experimental protocols relevant to its study and utilization.

Core Chemical Properties
While specific experimental data for 5-Bromo-2-phenoxypyridine is limited in publicly

available literature, its chemical and physical properties can be reliably predicted based on

data from structurally analogous compounds, such as various 5-bromo-2-substituted pyridines

and other phenoxypyridine derivatives.
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Property Predicted Value Notes and Citations

Molecular Formula C₁₁H₈BrNO Based on the structure.

Molecular Weight 266.10 g/mol
Calculated from the molecular

formula.

Appearance
Likely a solid at room

temperature

Based on analogous 5-bromo-

pyridines which are often

solids.[1]

Melting Point
Estimated in the range of 60-

90 °C

Analogy with 5-Bromo-2-

chloropyridine (65-69 °C) and

other substituted pyridines.[1]

Boiling Point
> 200 °C at atmospheric

pressure

High boiling points are

characteristic of halogenated

aromatic compounds.

Solubility

Expected to be soluble in

common organic solvents

(e.g., DCM, EtOAc, THF) and

insoluble in water.

General solubility for similar

aromatic ethers.

Synthesis and Reactivity
The synthesis of 5-Bromo-2-phenoxypyridine can be approached through several

established methods for forming aryl ether linkages to a pyridine ring. A common strategy

involves the nucleophilic aromatic substitution of a suitable precursor.

Synthetic Workflow
A plausible synthetic route to 5-Bromo-2-phenoxypyridine is outlined below. This pathway

leverages the reactivity of a 2-halopyridine with a phenoxide nucleophile.
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5-Bromo-2-chloropyridine

reaction

1. Nucleophilic Aromatic Substitution

Phenol Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO)

5-Bromo-2-phenoxypyridine

Aqueous Workup & Purification

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Bromo-2-phenoxypyridine.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution
This protocol is a generalized procedure based on common methods for the synthesis of

phenoxypyridine derivatives.[2][3]

Materials:

5-Bromo-2-chloropyridine

Phenol

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Ethyl acetate
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF, add a base such as

potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at

room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of

the phenoxide.

Add 5-Bromo-2-chloropyridine (1.0 equivalent) to the reaction mixture.

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-Bromo-2-
phenoxypyridine.

Reactivity and Potential for Further
Functionalization
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The chemical reactivity of 5-Bromo-2-phenoxypyridine is primarily dictated by the bromine

atom at the 5-position of the pyridine ring. This bromine atom serves as a versatile handle for a

variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

Key Reactions
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by various aryl or

heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to form

C-C bonds. This is a powerful method for creating more complex biaryl structures.

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be used to

introduce alkynyl moieties at the 5-position.

Buchwald-Hartwig Amination: The bromine can be substituted with a wide range of primary

and secondary amines using a palladium catalyst to form C-N bonds.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce

vinyl groups.

Logical Relationship of Reactivity
The following diagram illustrates the key reactive site and potential transformations of 5-
Bromo-2-phenoxypyridine.

5-Bromo-2-phenoxypyridine

C-C Bond Formation
(e.g., Suzuki, Sonogashira, Heck)

Pd-catalyzed
cross-coupling

C-N Bond Formation
(e.g., Buchwald-Hartwig)

Pd-catalyzed
amination

C-O Bond Formation
(e.g., Ullmann Condensation)

Cu-catalyzed
coupling

Click to download full resolution via product page

Caption: Reactivity map of 5-Bromo-2-phenoxypyridine.
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Potential Applications in Drug Discovery and
Materials Science
The phenoxypyridine scaffold is a recognized privileged structure in medicinal chemistry and

materials science.[4][5] Derivatives of phenoxypyridine have been investigated for a range of

biological activities, including:

Antitumor Agents: Certain 2-substituted-4-phenoxypyridine derivatives have shown potent

antiproliferative activity against various cancer cell lines.[5]

Herbicidal and Fungicidal Activity: The phenoxypyridine motif is present in some

agrochemicals, demonstrating its potential for developing new crop protection agents.[4]

Insecticidal Agents: Novel triazone derivatives containing phenoxypyridine moieties have

exhibited significant insecticidal activities.[4]

The ability to functionalize 5-Bromo-2-phenoxypyridine at the bromine position makes it a

valuable building block for generating libraries of novel compounds for screening in these and

other therapeutic areas.

Spectroscopic Data (Predicted)
While experimental spectra for 5-Bromo-2-phenoxypyridine are not readily available, the

expected NMR and mass spectrometry data can be predicted based on its structure and data

from similar compounds.

¹H NMR (Predicted):

The proton on the pyridine ring adjacent to the bromine (at C6) would likely appear as a

doublet.

The proton between the nitrogen and the phenoxy group (at C3) would also be a doublet.

The proton at C4 would be a doublet of doublets due to coupling with the protons at C3 and

C6.

The protons of the phenyl ring would show characteristic multiplets in the aromatic region.
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¹³C NMR (Predicted):

The carbon atoms of the pyridine and phenyl rings would appear in the aromatic region

(typically 110-160 ppm).

The carbon atom attached to the bromine (C5) would be significantly influenced by the

halogen.

The carbon atom attached to the oxygen of the phenoxy group (C2) would be shifted

downfield.

Mass Spectrometry (Predicted):

The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to

the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would

result in two peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity.

This technical guide serves as a foundational resource for researchers interested in 5-Bromo-
2-phenoxypyridine. As more experimental data becomes available, this document will be

updated to provide the most current and accurate information to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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